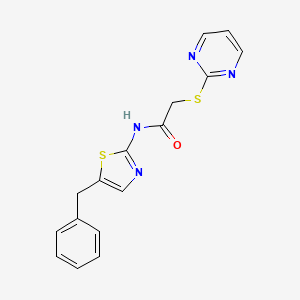

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

Description

Structure and Synthesis N-(5-Benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide is a thiazole-based compound characterized by a benzyl-substituted thiazole core linked to a pyrimidinylsulfanylacetamide moiety. For example, similar thiazol-2-yl derivatives are synthesized via acylation of 5-benzylthiazol-2-amine intermediates with chloroacetyl chloride, followed by substitution reactions with sulfur-containing nucleophiles (e.g., pyrimidine-2-thiol) . This approach aligns with methods used for morpholine- and triazole-substituted analogs .

Biological Relevance

Thiazole derivatives are widely studied for their anticancer, antimicrobial, and enzyme-modulating properties. The benzyl-thiazole scaffold, in particular, is associated with targeting tumor cell lines, as demonstrated by structurally related compounds in the evidence . The pyrimidinylsulfanyl group may enhance solubility or binding affinity compared to bulkier substituents, though specific data for this compound requires further investigation.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c21-14(11-22-15-17-7-4-8-18-15)20-16-19-10-13(23-16)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJULFGRSWDQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving 2-chloroacetamides and 2-amino-5-(arylmethyl)thiazole.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole or pyrimidine rings, leading to partially or fully reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

Chemistry

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits bioactive properties, making it suitable for studying cellular processes. It has been shown to interact with various biological targets, which can be leveraged for further research into cellular signaling pathways and enzyme modulation .

Medicine

One of the most promising applications is in cancer therapy. Studies have demonstrated that derivatives of this compound possess antitumor activity. For instance, a series of thiazole derivatives were evaluated for their anticancer properties within the framework of the National Cancer Institute's Developmental Therapeutic Program, indicating potential as new anticancer agents .

Case Studies and Findings

-

Antitumor Activity:

A study synthesized several thiazole derivatives related to this compound and evaluated their anticancer efficacy. The results showed significant cytotoxic effects against various cancer cell lines, suggesting that these compounds could serve as lead compounds in cancer drug development . -

Biological Evaluation:

Another research effort focused on the biological evaluation of similar compounds revealed that modifications in substituents could enhance xanthine oxidase inhibitory activity, which is critical for conditions like gout. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better therapeutic outcomes . -

Mechanism of Action:

Investigations into the mechanism revealed that the compound may inhibit specific enzymes involved in tumor growth or modulate signaling pathways critical for cell survival and proliferation. This highlights its potential as a therapeutic agent targeting multiple pathways in cancer biology .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and proteins involved in cell proliferation and apoptosis.

Pathways Involved: It interferes with signaling pathways that regulate cell growth and survival, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazol-2-yl derivatives include:

- Substituents on the thiazole ring : The benzyl group at position 5 is a common feature, but modifications (e.g., 4-R-benzyl groups) influence activity .

- Acetamide-linked functional groups : Pyrimidinylsulfanyl, morpholinyl, triazole, and benzofuran substituents are reported, each conferring distinct biological profiles.

Table 1: Structural Comparison of Thiazol-2-yl Derivatives

Anticancer Activity

- Pyrimidinylsulfanylacetamide (Target Compound) : While direct data is lacking, pyrimidine-containing analogs are hypothesized to exhibit enhanced DNA interaction due to pyrimidine’s similarity to nucleic acid bases.

- Morpholinyl-thioxoacetamides : These derivatives showed moderate activity in NCI screenings but were less potent than triazole-linked analogs .

- Triazole-Benzamides: Demonstrated up to 40% growth inhibition in NCI-H522 lung cancer cells (GP = 62.47%) and activity against melanoma (LOX IMVI, GP = 44.78%) .

- Benzofuran-Carboxamide (BF1) : Exhibited differential toxicity toward breast and glioblastoma cell lines, with enhanced efficacy when combined with polymeric carriers .

Table 2: Anticancer Activity of Selected Thiazol-2-yl Derivatives

Challenges :

- Pyrimidinylsulfanyl groups may improve bioavailability but require stability studies under physiological conditions.

- Benzyl-thiazole cores are prone to metabolic oxidation, necessitating structural optimization for in vivo efficacy .

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The compound can be synthesized through various methods involving thiazole and pyrimidine derivatives. One notable approach involves the reaction of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, leading to the formation of novel derivatives with promising biological properties .

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, in vitro studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds often fall below 1 µM, indicating potent anticancer effects .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5d | HeLa | 0.37 | Apoptosis induction |

| Compound 5g | HeLa | 0.73 | Cell cycle arrest |

| This compound | MCF-7 | <1.00 | Unknown |

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that thiazole and pyrimidine moieties play crucial roles in enhancing cytotoxicity against cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study on thiazole derivatives indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, suggesting effective bacterial inhibition .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 8c | E. coli | <29 |

| Compound 8b | S. aureus | <40 |

| This compound | S. typhimurium | <132 |

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

- HeLa Cell Study : A series of thiazole derivatives were tested for their ability to induce apoptosis in HeLa cells. The most effective compounds were found to significantly reduce cell viability at concentrations lower than those required for conventional chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In a comparative study against standard antibiotics, thiazole derivatives displayed superior effectiveness against resistant bacterial strains, providing a potential avenue for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide?

- Methodology : Synthesis typically involves multi-step reactions starting from thiazole and pyrimidine precursors. Key steps include:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Introduction of the benzyl group at the 5-position of the thiazole using alkylation or nucleophilic substitution.

- Step 3 : Sulfur-based coupling (e.g., thiol-ene reaction) to attach the pyrimidin-2-ylsulfanylacetamide moiety .

- Optimization : Reaction conditions (temperature: 60–90°C; solvent: DMF or DMSO) and catalysts (e.g., triethylamine) are critical for yield and purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

- Supplementary Techniques : X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the potential therapeutic applications of this compound?

- Biological Targets : Structural analogs show activity against kinases, proteases, and GPCRs due to the thiazole-pyrimidine scaffold .

- Therapeutic Areas : Anticancer (via apoptosis induction) and antimicrobial (disruption of bacterial cell membranes) applications are hypothesized .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

- Key Strategies :

- Temperature Control : Lower temperatures (40–60°C) reduce undesired dimerization of thiol intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves absorb byproducts .

- Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progression .

Q. How should structural complexity (e.g., stereochemistry, tautomerism) be addressed in computational studies?

- Approach :

- Conformational Sampling : Molecular dynamics (MD) simulations to explore tautomeric states of the thiazole ring .

- Docking Studies : Use flexible docking protocols (e.g., AutoDock Vina) to account for rotational freedom in the acetamide linker .

- Validation : Compare computational predictions with experimental NMR/UV-Vis data to resolve ambiguities .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case Example : If Study A reports anticancer activity (IC50 = 2 µM) but Study B shows no effect:

- Step 1 : Verify assay conditions (e.g., cell line specificity, incubation time) .

- Step 2 : Analyze compound stability under assay conditions (e.g., pH sensitivity of the sulfanyl group) .

- Step 3 : Re-evaluate purity via HPLC-MS to rule out degradation products .

Q. What computational tools are suitable for predicting biological targets?

- Tools :

- SwissTargetPrediction : Leverages ligand similarity to infer kinase or protease targets .

- Molecular Docking : AutoDock or Schrödinger Suite for binding mode analysis at ATP-binding pockets .

- Validation : Pair predictions with in vitro enzymatic assays (e.g., kinase inhibition profiling) .

Q. How to design SAR studies for this compound?

- Strategy :

- Modification Sites : Vary substituents on (i) the benzyl group (electron-donating/-withdrawing groups) and (ii) the pyrimidine ring (halogenation) .

- Assays : Test derivatives against a panel of cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.